molecular formula C16H24Cl2N2O5S2 B1245719 Encephabol CAS No. 60479-98-3

Encephabol

货号: B1245719
CAS 编号: 60479-98-3
分子量: 459.4 g/mol
InChI 键: VFEKMAOUJHONFD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A neurotropic agent which reduces permeability of blood-brain barrier to phosphate. It has no vitamin B6 activity.

科学研究应用

Cognitive Disorders in Epilepsy

A study involving 24 patients with epilepsy demonstrated that treatment with Encephabol significantly improved cognitive functions such as reading speed and learning ability over a six-week period. Patients received a dosage of 600 mg/day for those over 12 years old and 300-400 mg/day for younger patients. The results indicated a notable decrease in errors and an enhancement in self-rated cognitive functions post-treatment. Notably, EEG parameters showed improvement without increasing epileptiform activity or seizure frequency .

Dementia Treatment

In a placebo-controlled study focused on dementia patients, those treated with this compound exhibited significantly greater improvements in cognitive functions compared to the placebo group. The study highlighted that laboratory tests remained within normal ranges throughout the treatment, indicating the safety of the compound while enhancing cognitive performance .

Learning Disabilities in Children

Research on children aged 6 to 16 with learning disabilities revealed that treatment with pyritinol did not yield statistically significant improvements across various cognitive parameters when compared to a placebo. However, increased variability in treatment responses suggested that some subgroups may benefit from the compound . This indicates the need for further stratification in clinical trials to identify which populations may respond positively.

Neurochemical Mechanisms

This compound has been shown to influence several neurochemical pathways:

  • Acetylcholine Modulation : Studies have indicated that pyritinol administration leads to increased levels of acetylcholine in specific brain regions, which is crucial for memory and learning processes .
  • Neuroprotection : The compound exhibits anti-inflammatory and antioxidant properties, potentially offering protective effects against neuronal damage .
  • Cerebral Blood Flow : Pyritinol has been associated with improved regional cerebral blood flow during cognitive tasks, suggesting enhanced brain activity during mental exertion .

Case Studies and Findings

StudyPopulationDosageDurationKey Findings
Epilepsy Study24 patients600 mg/day (adults), 300-400 mg/day (children)6 weeksSignificant improvement in cognitive functions; no increase in seizures
Dementia StudyVarious dementia patientsNot specifiedNot specifiedHigher improvement levels than placebo; normal lab results maintained
Learning Disabilities StudyChildren aged 6-16300 mg/day6 monthsNo significant overall improvement; variability suggests subgroup benefits

化学反应分析

Alkylation of Pyrithioxine Hydrochloride

In a THF-mediated reaction (40 mL), pyrithioxine hydrochloride undergoes alkylation using sodium hydride (4g) and chloroiodomethane (20 mL) at 30°C for 16 hours. The intermediate is further treated with triethylamine (9 mL) and phosphoric acid (3.6 mL) in acetonitrile to yield Compound B (6.7g) after lyophilization .

Key Reaction Steps:

  • Deprotonation of hydroxyl groups by NaH.

  • Nucleophilic substitution with chloroiodomethane.

  • Acid quenching and purification.

ReactantsConditionsProduct Yield
Pyrithioxine HCl (10g)THF, 30°C, 16 hrs67%
NaH (4g), CH2ClI (20mL)Acetonitrile, 60°C

Hydrochloride Salt Formation

Dissolving Compound D in methylene chloride (20 mL) followed by saturation with HCl gas produces its hydrochloride salt. Subsequent pH adjustment to 8.0 and lyophilization yields Compound C (0.27g) .

Mechanism:

  • Protonation of amine groups under acidic conditions.

  • Precipitation of the hydrochloride salt.

Coupling with Boc-Ser-OBZL

Pyrithioxine (10g) reacts with Boc-Ser-OBZL (25g) in isopropanol (30 mL) at 50°C. After hydrolysis with 0.1M HCl (20 mL), the product (Compound E , 6.9g) is isolated via solvent removal and lyophilization .

Functional Group Involvement:

  • Esterification of hydroxyl groups.

  • Acid-catalyzed deprotection.

Cyclic Voltammetry Findings

Pyritinol exhibits three irreversible oxidation peaks at 0.430 V, 0.740 V, and 0.840 V on carbon nanofiber-gold nanoparticle (CNF-GNP) electrodes . The process involves:

  • Adsorption of pyritinol onto Au nanoparticles.

  • Protonation of nitrogen atoms at pH 7.

  • Electron transfer (2 electrons) and proton loss (2 protons) in two stages.

Electrochemical Parameters:

Electrode TypePeak Potential (V)Peak Current (µA)
CNF-GNP/SPCE0.43012.5 ± 0.3
0.74018.2 ± 0.4
0.84022.1 ± 0.5

Reaction Mechanism

The oxidation follows a thiol-disulfide interchange mechanism :

  • Step 1:

    H2R S S RHHR S S RH++e\text{H}_2\text{R S S RH}\rightarrow \text{HR S S RH}^++e^-
  • Step 2:

    HR S S RH+R S S R+2H++e\text{HR S S RH}^+\rightarrow \text{R S S R}+2\text{H}^++e^-

Kinetic Analysis:

  • Diffusion-controlled process (Randles-Sevcik equation):

    Ip=(2.69×105)n3/2AD1/2Cν1/2I_p=(2.69\times 10^5)n^{3/2}AD^{1/2}C\nu^{1/2}

    Where IpI_p = peak current, nn = electron count, DD = diffusion coefficient.

Stability and Degradation

Pyritinol is stable under anhydrous conditions but undergoes hydrolysis in acidic/basic environments, cleaving the disulfide bond. Thermal decomposition occurs above 184°C .

Degradation Products:

  • Pyridine-3-ol derivatives.

  • Sulfur-containing fragments.

常见问题

Basic Research Questions

Q. What are the primary neurochemical mechanisms through which Encephabol exerts its cognitive-enhancing effects?

  • Methodological Answer : Investigate this compound's impact on cerebral glucose utilization (up to 75% compensation in aged brains), choline uptake in striatal synaptosomes, and cortical cGMP modulation using in vivo rodent models and microdialysis techniques. Reference studies by Greiner et al. (1988) and Herrmann et al. (1986) for neurochemical assays .
  • Experimental Design : Use double-blind, placebo-controlled trials with neuroimaging (PET scans) to correlate biochemical changes with cognitive outcomes in human subjects .

Q. How do existing animal models validate this compound’s efficacy in treating age-related cognitive decline?

  • Methodological Answer : Employ aged rat models to assess spatial memory (Morris water maze) and synaptic plasticity (long-term potentiation measurements). Compare results with young cohorts to isolate age-specific effects, as demonstrated by Voronina et al. (1986) .
  • Data Analysis : Apply ANOVA to evaluate intergroup differences in cognitive performance and synaptic marker expression (e.g., BDNF, CREB) .

Q. What standardized protocols exist for measuring this compound’s vasodilatory effects in preclinical studies?

  • Methodological Answer : Use laser Doppler flowmetry in rodent brains to quantify cerebral blood flow changes. Compare this compound’s efficacy to Vinpocetine, noting synergistic effects in combined regimens .
  • Statistical Considerations : Report mean ± SEM for hemodynamic data, adhering to metric system guidelines and instrument precision limits (e.g., ±0.1 mL/min) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in clinical trial outcomes for this compound’s use in dementia?

  • Methodological Answer : Conduct a systematic review with meta-analysis (PRISMA guidelines) to evaluate bias in studies like Cooper & Magnus (1980) vs. Flood (1979). Stratify results by dosage, trial duration, and patient subgroups (e.g., vascular vs. Alzheimer’s dementia) .
  • Contradiction Resolution : Apply Egger’s regression test to assess publication bias and use Cochrane’s Q statistic to quantify heterogeneity .

Q. What novel methodologies can improve the detection of this compound’s oxidative DNA damage modulation in human lymphocytes?

  • Methodological Answer : Utilize comet assays and HPLC-MS to quantify oxidative DNA lesions (8-OHdG levels) in lymphocytes exposed to this compound. Cross-validate findings with in silico models of free radical scavenging, referencing Topinka et al. (1989) .
  • Innovative Tools : Implement carbon nanofiber/gold nanoparticle electrodes (Apetrei & Apetrei, 2017) for real-time electrochemical monitoring of pyritinol’s redox activity .

Q. How can longitudinal studies optimize this compound dosing regimens for pediatric developmental delays?

  • Methodological Answer : Design a 12-month cohort study with quarterly neuropsychological assessments (e.g., Wechsler scales) and pharmacokinetic profiling. Adjust doses based on trough plasma levels and EEG-derived vigilance metrics, as in Walti et al. (1975) .
  • Ethical Compliance : Adhere to IRB protocols for pediatric populations, including assent forms and data anonymization (see EUR datateam guidelines) .

Q. Data Presentation and Reproducibility

Q. What statistical frameworks best address missing data in this compound trials with high dropout rates?

  • Methodological Answer : Apply multiple imputation (MI) or full-information maximum likelihood (FIML) to handle missing cognitive scores. Validate assumptions via Little’s MCAR test and sensitivity analyses .
  • Reporting Standards : Follow CONSORT guidelines for flow diagrams and attrition bias disclosure .

Q. Tables: Key Studies on this compound’s Mechanisms

Study (Year)Mechanism InvestigatedMethodologyKey Finding
Greiner et al. (1988)Choline uptake modulationStriatal synaptosome assays40% increase in choline transport
Alkuraishy et al. (2014)Cerebral blood flow synergyDoppler ultrasonography + RCT22% greater flow vs. Vinpocetine alone
Apetrei & Apetrei (2017)Electrochemical detectionNanocomposite electrode voltammetry0.1 nM detection limit for pyritinol

属性

CAS 编号

60479-98-3

分子式

C16H24Cl2N2O5S2

分子量

459.4 g/mol

IUPAC 名称

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;hydrate;dihydrochloride

InChI

InChI=1S/C16H20N2O4S2.2ClH.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;;;/h3-4,19-22H,5-8H2,1-2H3;2*1H;1H2

InChI 键

VFEKMAOUJHONFD-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O.Cl.Cl

规范 SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O.Cl.Cl

Key on ui other cas no.

60479-98-3
10049-83-9

同义词

Bonifen
Dipyridoxolyldisulfide
Encephabol
Enerbol
Hydrochloride, Pyritinol
Piriditol
Piritinol
Piritoxina
Pyridoxinedisulfide
Pyrithioxin
Pyrithioxine
Pyritinol
Pyritinol Hydrochloride

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。